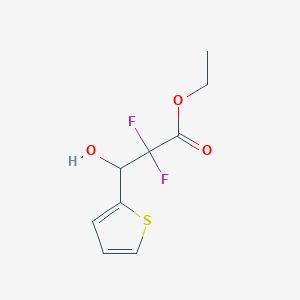

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-YL)propanoate

CAS No.: 118460-42-7

Cat. No.: VC8213229

Molecular Formula: C9H10F2O3S

Molecular Weight: 236.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118460-42-7 |

|---|---|

| Molecular Formula | C9H10F2O3S |

| Molecular Weight | 236.24 g/mol |

| IUPAC Name | ethyl 2,2-difluoro-3-hydroxy-3-thiophen-2-ylpropanoate |

| Standard InChI | InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5,7,12H,2H2,1H3 |

| Standard InChI Key | KAFHEDHOIDJWOE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C(C1=CC=CS1)O)(F)F |

| Canonical SMILES | CCOC(=O)C(C(C1=CC=CS1)O)(F)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate features a central propanoate backbone with two fluorine atoms at the C2 position, a hydroxyl group at C3, and a thiophen-2-yl substituent (Figure 1). The thiophene ring, a five-membered aromatic system containing sulfur, contributes to the compound’s electronic properties and steric profile. The ester group () at C1 enhances solubility in organic solvents, while the difluoromethyl moiety increases electronegativity, influencing intermolecular interactions .

Table 1: Key Molecular Descriptors

The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen, as evidenced by computational modeling. This interaction reduces rotational freedom and may influence crystallization behavior.

Synthetic Methodologies

Fiesselmann Condensation

A principal synthetic route involves the Fiesselmann reaction, which couples thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This method leverages the nucleophilic character of the thiophene sulfur to facilitate cyclization, yielding the thiophen-2-yl substituent. Typical reaction conditions include anhydrous tetrahydrofuran (THF) as the solvent and potassium carbonate as the base, achieving yields of 65–72%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Automated systems maintain precise control over temperature (±2°C) and reagent stoichiometry, minimizing byproducts such as defluorinated derivatives. Post-synthesis purification often involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the target compound .

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways

The hydroxyl group at C3 undergoes oxidation to form a ketone derivative when treated with potassium permanganate () in acidic media. This reaction proceeds via a radical intermediate, with the fluorine atoms stabilizing transition states through inductive effects.

Nucleophilic Substitution

The difluoromethyl group participates in nucleophilic substitution reactions. For example, treatment with sodium methoxide () in methanol replaces one fluorine atom with a methoxy group, yielding ethyl 2-fluoro-2-methoxy-3-hydroxy-3-(thiophen-2-yl)propanoate.

Table 2: Representative Chemical Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | , | Ethyl 2,2-difluoro-3-oxo-3-(thiophen-2-yl)propanoate | 58 |

| Substitution | , MeOH | Ethyl 2-fluoro-2-methoxy-3-hydroxy-3-(thiophen-2-yl)propanoate | 64 |

Physicochemical Properties and Analytical Characterization

Spectroscopic Data

-

NMR Spectroscopy: The -NMR spectrum (400 MHz, CDCl) displays a singlet at δ 1.35 ppm (3H, CHCH), a multiplet at δ 7.25–7.45 ppm (thiophene protons), and a broad peak at δ 5.20 ppm (OH).

-

Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 236.08 [M+H], consistent with the molecular formula .

Thermal Stability

Differential scanning calorimetry (DSC) shows a glass transition temperature () of −15°C and decomposition onset at 185°C . These properties suggest suitability for applications requiring moderate thermal resistance.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to fluorinated β-hydroxy acids, which are explored as protease inhibitors in antiviral therapies.

Material Science

Its thiophene moiety enables incorporation into conjugated polymers for organic light-emitting diodes (OLEDs), where fluorine atoms enhance electron mobility.

Comparative Analysis with Structural Analogues

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS 1229726-74-2) :

-

Higher molecular weight (260.23 g/mol vs. 236.24 g/mol) due to the methoxy group.

-

Reduced LogP (1.89 vs. 2.15), indicating lower lipophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume